Cas no 1450-48-2 (Ethanone, 1-(2-furanyl)-, oxime, (1Z)-)

Ethanone, 1-(2-furanyl)-, oxime, (1Z)- 化学的及び物理的性質
名前と識別子
-
- Ethanone, 1-(2-furanyl)-, oxime, (1Z)-
- (Z)-1-(furan-2-yl)ethanone oxime
- N-[1-(furan-2-yl)ethylidene]hydroxylamine
- BBL039597
- STK348966
- AKOS000307967
- 1-(2-furyl)ethanone oxime
- (1E)-1-(furan-2-yl)-N-hydroxyethanimine
- 2-ACETYLFURAN OXIME
- 1450-49-3
- SMR001295399
- 1-(2-furyl)-1-ethanone oxime
- SCHEMBL17134307
- AI-942/40238996
- 5007-50-1
- 1-FURAN-2-YL-ETHANONEOXIME
- (E)-1-(Furan-2-yl)ethan-1-one oxime
- 1-Furan-2-yl-ethanone oxime
- 1450-48-2
- HS-4021
- 1-(Furan-2-yl)ethan-1-one oxime
- starbld0044783
- CS-0319970
- EN300-64640
- MFCD00127755
- MLS002206584
- CHEMBL1474648
- (NE)-N-[1-(furan-2-yl)ethylidene]hydroxylamine
-
- MDL: MFCD00955793
- インチ: InChI=1S/C6H7NO2/c1-5(7-8)6-3-2-4-9-6/h2-4,8H,1H3/b7-5-
- InChIKey: RCUXWEHXMOUJCX-ALCCZGGFSA-N
- ほほえんだ: C/C(=N/O)/C1=CC=CO1
計算された属性
- せいみつぶんしりょう: 125.04771
- どういたいしつりょう: 125.047678466g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 122
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 45.7Ų
じっけんとくせい
- PSA: 45.73
Ethanone, 1-(2-furanyl)-, oxime, (1Z)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-64640-0.05g |
N-[1-(furan-2-yl)ethylidene]hydroxylamine |
1450-48-2 | 95% | 0.05g |
$30.0 | 2023-06-07 | |
Enamine | EN300-64640-0.5g |
N-[1-(furan-2-yl)ethylidene]hydroxylamine |
1450-48-2 | 95% | 0.5g |
$103.0 | 2023-06-07 | |
Enamine | EN300-64640-1.0g |
N-[1-(furan-2-yl)ethylidene]hydroxylamine |
1450-48-2 | 95% | 1g |
$132.0 | 2023-06-07 | |
Enamine | EN300-64640-0.25g |
N-[1-(furan-2-yl)ethylidene]hydroxylamine |
1450-48-2 | 95% | 0.25g |
$65.0 | 2023-06-07 | |
1PlusChem | 1P001KX4-100mg |
Ethanone, 1-(2-furanyl)-, oxime, (1Z)- |
1450-48-2 | 95% | 100mg |
$116.00 | 2024-06-20 | |
1PlusChem | 1P001KX4-2.5g |
Ethanone, 1-(2-furanyl)-, oxime, (1Z)- |
1450-48-2 | 95% | 2.5g |
$377.00 | 2023-12-21 | |
1PlusChem | 1P001KX4-500mg |
Ethanone, 1-(2-furanyl)-, oxime, (1Z)- |
1450-48-2 | 95% | 500mg |
$184.00 | 2024-06-20 | |
Enamine | EN300-64640-2.5g |
N-[1-(furan-2-yl)ethylidene]hydroxylamine |
1450-48-2 | 95% | 2.5g |
$264.0 | 2023-06-07 | |
1PlusChem | 1P001KX4-1g |
Ethanone, 1-(2-furanyl)-, oxime, (1Z)- |
1450-48-2 | 95% | 1g |
$219.00 | 2023-12-21 | |
1PlusChem | 1P001KX4-50mg |
Ethanone, 1-(2-furanyl)-, oxime, (1Z)- |
1450-48-2 | 95% | 50mg |
$96.00 | 2024-06-20 |
Ethanone, 1-(2-furanyl)-, oxime, (1Z)- 関連文献
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Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
-
Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
-
7. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
Ethanone, 1-(2-furanyl)-, oxime, (1Z)-に関する追加情報
Recent Advances in the Study of Ethanone, 1-(2-furanyl)-, oxime, (1Z)- (CAS: 1450-48-2): A Comprehensive Research Brief
The compound Ethanone, 1-(2-furanyl)-, oxime, (1Z)- (CAS: 1450-48-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its furan ring and oxime functional group, exhibits unique chemical properties that make it a promising candidate for various applications, including drug development and agrochemical synthesis. Recent studies have explored its potential as a bioactive scaffold, particularly in the context of antimicrobial and anticancer activities. This research brief aims to synthesize the latest findings on this compound, providing a comprehensive overview of its current applications and future prospects.
One of the most notable advancements in the study of Ethanone, 1-(2-furanyl)-, oxime, (1Z)- is its role as a precursor in the synthesis of novel heterocyclic compounds. Researchers have demonstrated that this molecule can serve as a versatile building block for the construction of more complex structures with enhanced biological activity. For instance, a 2023 study published in the Journal of Medicinal Chemistry highlighted its use in the development of furan-based oxime derivatives with potent inhibitory effects against bacterial pathogens such as Staphylococcus aureus and Escherichia coli. The study employed a combination of computational modeling and in vitro assays to identify key structural features responsible for its antimicrobial efficacy.
In addition to its antimicrobial properties, recent investigations have also explored the anticancer potential of Ethanone, 1-(2-furanyl)-, oxime, (1Z)-. A groundbreaking study conducted by a team at the National Cancer Institute (NCI) revealed that derivatives of this compound exhibit selective cytotoxicity against certain cancer cell lines, including breast and lung carcinomas. The mechanism of action appears to involve the induction of apoptosis through the activation of intrinsic apoptotic pathways. These findings were further corroborated by in vivo experiments, which showed significant tumor growth inhibition in murine models. The study, published in Cancer Research, underscores the potential of this compound as a lead structure for the development of new chemotherapeutic agents.
Another area of interest is the compound's application in agrochemical research. Recent reports indicate that Ethanone, 1-(2-furanyl)-, oxime, (1Z)- derivatives can act as effective plant growth regulators and pest control agents. A 2024 study in the Journal of Agricultural and Food Chemistry demonstrated that certain derivatives of this compound exhibit herbicidal activity against common weeds while showing minimal toxicity to crops. This selective activity is attributed to the compound's ability to interfere with specific enzymatic pathways in target plants, making it a promising candidate for sustainable agriculture.
Despite these promising developments, challenges remain in the optimization and large-scale production of Ethanone, 1-(2-furanyl)-, oxime, (1Z)- derivatives. Issues such as synthetic yield, stability, and bioavailability need to be addressed to facilitate their transition from the laboratory to clinical or industrial applications. Recent efforts have focused on improving synthetic methodologies, including the use of green chemistry principles to enhance efficiency and reduce environmental impact. For example, a 2023 study in Organic Process Research & Development reported a novel catalytic system that significantly improves the yield of key intermediates in the synthesis of this compound.
In conclusion, Ethanone, 1-(2-furanyl)-, oxime, (1Z)- (CAS: 1450-48-2) represents a multifaceted compound with significant potential in chemical biology and pharmaceutical research. Its diverse applications—ranging from antimicrobial and anticancer agents to agrochemicals—highlight its versatility as a bioactive scaffold. Ongoing research efforts are expected to further elucidate its mechanisms of action and optimize its properties for practical applications. As the field continues to evolve, this compound is likely to play an increasingly important role in the development of next-generation therapeutics and sustainable agricultural solutions.
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